molecular formula C17H16N4O3S B11097183 2-[2-(ethylsulfanyl)-1H-benzimidazol-1-yl]-N-(2-nitrophenyl)acetamide

2-[2-(ethylsulfanyl)-1H-benzimidazol-1-yl]-N-(2-nitrophenyl)acetamide

Cat. No.: B11097183
M. Wt: 356.4 g/mol
InChI Key: VAVVRIXQJVSTJK-UHFFFAOYSA-N
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Description

2-[2-(ethylsulfanyl)-1H-benzimidazol-1-yl]-N-(2-nitrophenyl)acetamide is a complex organic compound with a molecular formula of C17H16N4O3S This compound features a benzimidazole core, which is a common structure in many biologically active molecules

Chemical Reactions Analysis

2-[2-(ethylsulfanyl)-1H-benzimidazol-1-yl]-N-(2-nitrophenyl)acetamide can undergo various chemical reactions:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Mechanism of Action

The mechanism of action of 2-[2-(ethylsulfanyl)-1H-benzimidazol-1-yl]-N-(2-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C17H16N4O3S

Molecular Weight

356.4 g/mol

IUPAC Name

2-(2-ethylsulfanylbenzimidazol-1-yl)-N-(2-nitrophenyl)acetamide

InChI

InChI=1S/C17H16N4O3S/c1-2-25-17-19-12-7-3-5-9-14(12)20(17)11-16(22)18-13-8-4-6-10-15(13)21(23)24/h3-10H,2,11H2,1H3,(H,18,22)

InChI Key

VAVVRIXQJVSTJK-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2=CC=CC=C2N1CC(=O)NC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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